molecular formula C21H21F4NO4S B14923135 Methyl 2-({[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Methyl 2-({[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B14923135
M. Wt: 459.5 g/mol
InChI Key: QFWSZYSZPRKMMI-UHFFFAOYSA-N
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Description

METHYL 2-{[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a tetrafluoroethoxy group and a hexahydrocycloocta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the tetrafluoroethoxybenzoyl intermediate. This intermediate is then reacted with the hexahydrocycloocta[b]thiophene core under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiophene moieties using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-{[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials and coatings due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a tetrafluoroethoxy group and a hexahydrocycloocta[b]thiophene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H21F4NO4S

Molecular Weight

459.5 g/mol

IUPAC Name

methyl 2-[[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H21F4NO4S/c1-29-19(28)16-14-9-4-2-3-5-10-15(14)31-18(16)26-17(27)12-7-6-8-13(11-12)30-21(24,25)20(22)23/h6-8,11,20H,2-5,9-10H2,1H3,(H,26,27)

InChI Key

QFWSZYSZPRKMMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F

Origin of Product

United States

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